molecular formula C7H3BrF3NO3 B1303467 3-Nitro-4-(trifluoromethoxy)bromobenzene CAS No. 95668-20-5

3-Nitro-4-(trifluoromethoxy)bromobenzene

Cat. No. B1303467
CAS RN: 95668-20-5
M. Wt: 286 g/mol
InChI Key: OIGUXYDXDJIDCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of nitrobenzene derivatives often involves nitration reactions and subsequent modifications. For example, the synthesis of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) involves lithiation followed by reaction with 2-methyl-2-nitrosopropane and oxidation with Ag2O . Similarly, 2,3,4-Trifluoronitrobenzene is synthesized from 2,6-dichlorofluorobenzene through nitration and fluorination steps . These methods suggest that the synthesis of 3-Nitro-4-(trifluoromethoxy)bromobenzene could also involve a multi-step process including nitration and the introduction of the trifluoromethoxy group.

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives is characterized by the presence of nitro groups and other substituents on the benzene ring. The crystal and molecular structures of such compounds have been determined, showing how substituents like CF3 can cause twisting of nitro groups out of the plane of the benzene ring . This information can be extrapolated to suggest that the trifluoromethoxy and bromo substituents in 3-Nitro-4-(trifluoromethoxy)bromobenzene would also influence its molecular conformation.

Chemical Reactions Analysis

Nitrobenzene derivatives undergo various chemical reactions, including photoreactions with hydrobromic acid , reactions with nucleophiles , and electrochemical reductions . These reactions often involve the nitro group and can lead to the formation of radical anions, arylzinc compounds, and other products. The reactivity of 3-Nitro-4-(trifluoromethoxy)bromobenzene would likely be influenced by both the electron-withdrawing trifluoromethoxy group and the electron-donating bromo group.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or donating groups affects their reactivity, as seen in the photoreaction of nitrobenzenes . The electrochemical behavior of these compounds can vary significantly in different solvents, as demonstrated by the reactivity of the 1-bromo-4-nitrobenzene radical anion in an ionic liquid . These insights suggest that 3-Nitro-4-(trifluoromethoxy)bromobenzene would have unique physical and chemical properties that could be explored through experimental studies.

Scientific Research Applications

  • Trifluoromethoxylation Reagents

    • Field : Chemistry
    • Application : 3-Nitro-4-(trifluoromethoxy)bromobenzene is a compound that contains a trifluoromethoxy (CF3O) group . This group has become a novel moiety in various fields because of its unique features . The synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle .
    • Method : Until very recently, several innovative reagents were developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .
    • Results : This advancement has made CF3O-containing compounds more accessible and has opened up new possibilities for their use in various fields .
  • Proteomics Research

    • Field : Biochemistry
    • Application : 3-Nitro-4-(trifluoromethoxy)bromobenzene is a specialty product for proteomics research applications .
    • Method : The specific methods of application or experimental procedures in proteomics research are not provided in the available resources .
    • Results : The outcomes obtained from the use of this compound in proteomics research are not specified in the available resources .
  • Synthesis of Trifluoromethoxy-containing Compounds

    • Field : Organic Chemistry
    • Application : 3-Nitro-4-(trifluoromethoxy)bromobenzene can be used as a starting material for the synthesis of other trifluoromethoxy-containing compounds .
    • Method : The specific methods of synthesis are not provided in the available resources .
    • Results : The outcomes obtained from the use of this compound in the synthesis of other trifluoromethoxy-containing compounds are not specified in the available resources .
  • Proteomics Research

    • Field : Biochemistry
    • Application : 3-Nitro-4-(trifluoromethoxy)bromobenzene is a specialty product for proteomics research applications .
    • Method : The specific methods of application or experimental procedures in proteomics research are not provided in the available resources .
    • Results : The outcomes obtained from the use of this compound in proteomics research are not specified in the available resources .
  • Synthesis of Specialty Compounds

    • Field : Organic Chemistry
    • Application : 3-Nitro-4-(trifluoromethoxy)bromobenzene can be used as a starting material for the synthesis of specialty compounds .
    • Method : The specific methods of synthesis are not provided in the available resources .
    • Results : The outcomes obtained from the use of this compound in the synthesis of specialty compounds are not specified in the available resources .
  • Proteomics Research

    • Field : Biochemistry
    • Application : 3-Nitro-4-(trifluoromethoxy)bromobenzene is a specialty product for proteomics research applications .
    • Method : The specific methods of application or experimental procedures in proteomics research are not provided in the available resources .
    • Results : The outcomes obtained from the use of this compound in proteomics research are not specified in the available resources .

Safety And Hazards

The safety information for 3-Nitro-4-(trifluoromethoxy)bromobenzene includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

properties

IUPAC Name

4-bromo-2-nitro-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-4-1-2-6(15-7(9,10)11)5(3-4)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGUXYDXDJIDCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381417
Record name 3-Nitro-4-(trifluoromethoxy)bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-(trifluoromethoxy)bromobenzene

CAS RN

95668-20-5
Record name 3-Nitro-4-(trifluoromethoxy)bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.